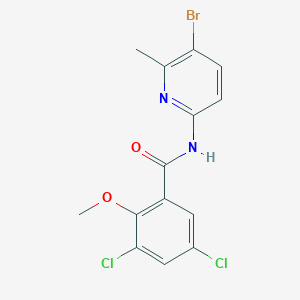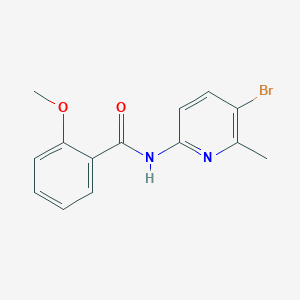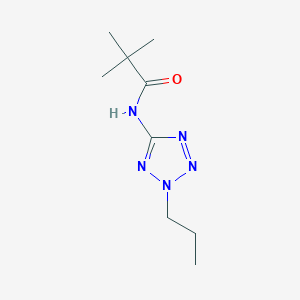![molecular formula C16H24N2O2 B244894 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide, commonly known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. It works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which play a crucial role in glucose homeostasis.
Mécanisme D'action
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. By inhibiting N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors increase the half-life of these hormones, leading to enhanced insulin secretion, decreased glucagon secretion, and improved glucose homeostasis.
Biochemical and Physiological Effects
In addition to their effects on glucose homeostasis, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been shown to have other biochemical and physiological effects. For example, they have been shown to reduce inflammation, oxidative stress, and endothelial dysfunction, which may contribute to their cardioprotective effects. They have also been shown to improve beta cell function and increase insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have several advantages for lab experiments. They are easy to administer, have a low toxicity profile, and are well-tolerated in humans. However, they also have some limitations. For example, they may have off-target effects, and their efficacy may be influenced by factors such as age, sex, and disease duration.
Orientations Futures
There are several future directions for research on N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors. One area of interest is the development of more potent and selective inhibitors with fewer off-target effects. Another area of interest is the investigation of the long-term effects of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors on cardiovascular outcomes, as well as their effects on other metabolic parameters such as lipid metabolism and body weight. Finally, there is a need for more studies on the effects of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors in specific patient populations, such as those with renal impairment or heart failure.
Conclusion
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the degradation of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis. In addition, they have other biochemical and physiological effects, such as reducing inflammation and oxidative stress. While they have several advantages for lab experiments, they also have some limitations, and there is a need for further research to optimize their therapeutic potential.
Méthodes De Synthèse
The synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors involves several steps, including the preparation of starting materials, protection of functional groups, coupling reactions, and deprotection of protecting groups. The most commonly used method for the synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin support.
Applications De Recherche Scientifique
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have demonstrated their efficacy in improving glycemic control, reducing HbA1c levels, and lowering the risk of cardiovascular events. In addition, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
N-[3-(2,2-dimethylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-10-14(19)17-12-8-7-9-13(11-12)18-15(20)16(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
LLRDIVPBRUXPHT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244811.png)
![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)